Bis(4-(tert-butyl)phenyl)methanamine
Description
Properties
Molecular Formula |
C21H29N |
|---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
bis(4-tert-butylphenyl)methanamine |
InChI |
InChI=1S/C21H29N/c1-20(2,3)17-11-7-15(8-12-17)19(22)16-9-13-18(14-10-16)21(4,5)6/h7-14,19H,22H2,1-6H3 |
InChI Key |
FYGWTACIMBEXPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(tert-butyl)phenyl)methanamine typically involves the reaction of 4-tert-butylbenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as toluene or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified through techniques such as distillation or crystallization to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Bis(4-(tert-butyl)phenyl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
Chemistry: Bis(4-(tert-butyl)phenyl)methanamine is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound is explored for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are studied for their biological activities and potential therapeutic applications .
Medicine: The compound’s derivatives are investigated for their pharmacological properties. Research is ongoing to explore its potential as a drug candidate for various medical conditions .
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its stability and reactivity make it a valuable component in the manufacturing of high-performance products .
Mechanism of Action
The mechanism by which Bis(4-(tert-butyl)phenyl)methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .
Comparison with Similar Compounds
Table 1: Structural Comparison of Methanamine Derivatives
Key Observations :
- Lipophilicity : The tert-butyl substituents enhance lipophilicity (logP ~4.5 estimated), favoring membrane permeability over polar analogs like 4-chlorophenyl methanamine (logP ~2.8 estimated).
- Electronic Properties : Electron-withdrawing groups (e.g., chlorine in ) decrease electron density at the amine center, whereas tert-butyl groups exert inductive electron-donating effects.
Key Observations :
- The tert-butyl derivative’s 92% yield () surpasses yields of fluorophenyl (78%) or pyrazolyl analogs (41–91%) (), suggesting tert-butyl groups stabilize intermediates or reduce side reactions.
- High-yield syntheses (e.g., 96% for naphthylmethyl methanamine in ) often involve reductive amination, whereas lower yields (e.g., 41% for pyrazol-4-yl analogs in ) may reflect steric challenges.
Key Observations :
- The tert-butyl derivative’s low aqueous solubility aligns with its lipophilic profile, contrasting with more polar derivatives like pyrazolyl methanamines ().
Biological Activity
Bis(4-(tert-butyl)phenyl)methanamine is a compound of interest due to its potential biological activities. This article explores its biological effects, including cytotoxicity, antioxidant properties, and other relevant activities based on diverse sources.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes two tert-butyl groups attached to phenyl rings, contributing to its unique properties.
1. Cytotoxicity
Cytotoxicity studies have shown that this compound exhibits significant effects on various cell lines. For instance, it has been reported to have an IC50 value of approximately 10 µg/mL against HeLa cells, indicating moderate cytotoxic potential .
2. Antioxidant Activity
The compound has demonstrated notable antioxidant properties. Studies indicate that it can scavenge free radicals effectively, which may contribute to its cytoprotective effects. The antioxidant activity correlates with its ability to inhibit oxidative stress markers in various biological systems .
3. Anti-Inflammatory Effects
In vitro studies using RAW264.7 macrophage cells showed that this compound significantly reduced the expression of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations of 50 and 100 µg/mL . This suggests its potential application in inflammatory conditions.
| Cytokine | Concentration (µg/mL) | Effect |
|---|---|---|
| TNF-α | 50, 100 | Inhibition |
| IL-6 | 50, 100 | Inhibition |
4. Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against various pathogens. It has been shown to inhibit the growth of certain bacterial strains, potentially making it useful in developing new antimicrobial agents .
Case Studies
Case Study 1: Antioxidant Activity in Cellular Models
A study investigated the effects of this compound on oxidative stress in human cell lines. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound, supporting its role as an antioxidant .
Case Study 2: Cytotoxic Effects on Cancer Cells
In another study focusing on cancer cell lines (HeLa and MCF-7), the compound displayed dose-dependent cytotoxicity. The findings suggest that this compound could be further explored for its potential as a chemotherapeutic agent .
Q & A
Q. What are the optimal synthetic routes for Bis(4-(tert-butyl)phenyl)methanamine, and how can purity and yield be maximized?
- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example, a high-yield route (92%) employs (4-(tert-butyl)phenyl)methanamine under nitrogen, using anhydrous solvents (e.g., dichloromethane) and purification via silica gel chromatography . Key parameters include:
- Reagent selection : Use tert-butyl groups for steric stabilization.
- Reaction conditions : Maintain inert atmosphere to prevent oxidation.
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the amine.
Table 1 : Comparison of Synthetic Methods
| Method | Yield | Key Conditions | Reference |
|---|---|---|---|
| Reductive amination | 92% | N₂ atmosphere, DCM solvent | |
| Nucleophilic substitution | 70-85% | K₂CO₃, DMF, reflux |
Q. How can spectroscopic techniques (NMR, IR) characterize this compound?
- Methodological Answer :
- ¹H NMR : Look for aromatic protons (δ 7.2–7.4 ppm, doublets) and amine protons (δ 1.2–1.4 ppm, singlet for tert-butyl; δ 3.6–4.0 ppm for -CH₂NH₂).
- ¹³C NMR : Tert-butyl carbons appear at δ 31–35 ppm; aromatic carbons at δ 125–140 ppm .
- IR : Stretching vibrations for N-H (~3350 cm⁻¹) and C-N (~1250 cm⁻¹). Compare with literature data to confirm purity .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved for this compound derivatives?
- Methodological Answer : Contradictions may arise from varying substituents or assay conditions. Strategies include:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., fluorination ) and test in standardized assays.
- Control experiments : Use enantiopure compounds to rule out stereochemical interference .
- Meta-analysis : Compare data across studies using tools like molecular docking to predict binding affinities .
Q. What computational methods predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity. The tert-butyl groups increase steric hindrance, reducing reactivity at the amine site .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify binding pockets. Validate with experimental NMR or X-ray data .
Q. How can stereochemical outcomes be controlled during functionalization of this compound?
- Methodological Answer :
- Chiral catalysts : Use organocatalysts (e.g., peptide-based) for enantioselective bromination or alkylation .
- Protecting groups : Introduce Boc or Fmoc groups to direct regioselectivity during synthesis .
- Analytical validation : Confirm enantiopurity via chiral HPLC or circular dichroism (CD) .
Data Contradiction Analysis
Q. Why do different studies report varying yields for similar synthetic routes?
- Methodological Answer : Discrepancies often stem from:
- Purity of starting materials : Impurities in tert-butyl precursors reduce yields.
- Workup protocols : Incomplete removal of byproducts (e.g., salts) during extraction .
- Scale effects : Milligram-scale reactions may show higher yields than industrial-scale due to heat/mass transfer limitations .
Experimental Design Considerations
Q. What strategies optimize the compound’s stability in biological assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
